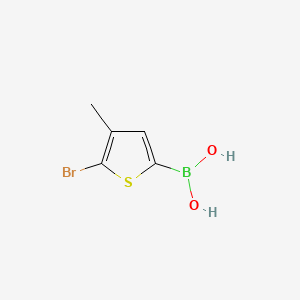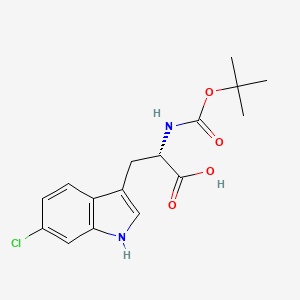
5,5'-Di(thiophène-2-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine: is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of two pyridine rings connected by a bipyridine linkage, with each pyridine ring substituted at the 5-position by a thiophene ring
Applications De Recherche Scientifique
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
-
Organic Electronics: : It is used in the development of organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
-
Coordination Chemistry: : The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions
-
Photovoltaics: : It is used in the design of dye-sensitized solar cells (DSSCs) as a sensitizer, enhancing the efficiency of light absorption and conversion.
-
Biological Research: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine typically involves the following steps:
-
Suzuki Coupling Reaction: : This method involves the coupling of 5-bromo-2,2’-bipyridine with thiophene-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
-
Stille Coupling Reaction: : Another common method is the Stille coupling reaction, where 5-bromo-2,2’-bipyridine is coupled with thiophene-2-stannane in the presence of a palladium catalyst. This reaction also requires an organic solvent and is performed under reflux conditions.
Industrial Production Methods
While the above methods are suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.
-
Substitution: : The compound can participate in substitution reactions, where the thiophene rings can be functionalized with various substituents using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Toluene, dimethylformamide (DMF), dichloromethane
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Reduced Thiophene Derivatives: From reduction reactions
Functionalized Thiophenes: From substitution reactions
Mécanisme D'action
The mechanism of action of 5,5’-Di(thiophen-2-yl)-2,2’-bipyridine in various applications is primarily based on its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In coordination chemistry, it forms stable complexes with metal ions, influencing the reactivity and properties of the metal center.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Di(thiophen-2-yl)-2,2’-bithiazole: Similar structure but with thiazole rings instead of pyridine rings.
5,5’-Di(thiophen-2-yl)-2,2’-bithiophene: Contains two thiophene rings connected by a bipyridine linkage.
5,5’-Di(thiophen-2-yl)-2,2’-biimidazole: Features imidazole rings instead of pyridine rings.
Uniqueness
5,5’-Di(thiophen-2-yl)-2,2’-bipyridine is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and coordination chemistry, where its ability to form stable complexes and facilitate charge transfer is highly valued.
Propriétés
IUPAC Name |
5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMQCBISODSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744123 |
Source


|
| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182631-76-1 |
Source


|
| Record name | 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)


